N-(Dimethylsulfamoyl)aniline-d5
CAS No.: 1246819-81-7
Cat. No.: VC0030699
Molecular Formula: C8H12N2O2S
Molecular Weight: 205.287
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246819-81-7 |
|---|---|
| Molecular Formula | C8H12N2O2S |
| Molecular Weight | 205.287 |
| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-(dimethylsulfamoylamino)benzene |
| Standard InChI | InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)9-8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D |
| Standard InChI Key | QCDQDISRALTLNQ-DKFMXDSJSA-N |
| SMILES | CN(C)S(=O)(=O)NC1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
N-(Dimethylsulfamoyl)aniline-d5, identified by CAS number 1246819-81-7, is a deuterium-labeled derivative of N-(dimethylsulfamoyl)aniline. It incorporates a sulfamoyl group that connects the phenyl ring to a dimethylamino group, with five deuterium atoms replacing the hydrogen atoms on the phenyl ring . This compound is also known by several synonyms including N,N-Dimethyl-N'-(phenyl-d5)sulfamide, N,N'-Dimethyl-N-(phenyl-d5)sulfuric Diamide, and DMSA-d5 .
The chemical structure features a characteristic arrangement with the following properties:
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SMILES Notation: O=S(NC1=C(C([2H])=C(C([2H])=C1[2H])[2H])[2H])(N(C)C)=O
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InChI: InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)9-8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D
The unlabeled counterpart of this compound has a CAS number of 4710-17-2, which is significant for comparative analysis in research applications .
Physical and Chemical Properties
Physical State and Appearance
N-(Dimethylsulfamoyl)aniline-d5 typically exists as a powder at room temperature . The compound is characterized by specific physical properties that influence its handling and application in laboratory settings.
Thermodynamic Properties
The compound demonstrates the following thermodynamic properties:
Solubility Profile
Based on available data, N-(Dimethylsulfamoyl)aniline-d5 shows solubility in the following solvents:
This solubility profile is important for researchers planning experimental procedures involving this compound.
Synthesis and Production Methods
The synthesis of N-(Dimethylsulfamoyl)aniline-d5 involves specific chemical reactions using deuterated starting materials. While the search results don't provide detailed synthetic routes, the manufacturing process typically requires controlled reaction conditions to ensure high purity and yield.
Key aspects of the synthesis process include:
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Optimization of reaction parameters including temperature, solvent selection, and reaction duration
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Monitoring of reaction progress using techniques such as thin-layer chromatography (TLC)
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Confirmation of product formation through nuclear magnetic resonance (NMR) spectroscopy
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Purification and quality control to ensure high chemical purity
Applications in Scientific Research
Environmental Studies and Pesticide Research
The primary application of N-(Dimethylsulfamoyl)aniline-d5 is as a labeled photodegradation product of agricultural fungicides, specifically Chlorothalonil and Dichlofluanid . The deuterium labeling makes this compound invaluable for:
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Tracking photodegradation pathways of pesticides in environmental samples
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Serving as an analytical standard in environmental monitoring
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Studying the environmental fate and persistence of fungicides
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Investigating degradation mechanisms under various environmental conditions
Analytical Applications
The compound's deuterium labeling enhances its utility in analytical chemistry through:
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Serving as an internal standard in mass spectrometry analyses
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Facilitating isotope dilution techniques for quantitative analysis
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Enabling precise tracking in reaction mechanism studies
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Supporting metabolic pathway investigations
Reference Citations
Notable research utilizing N-(Dimethylsulfamoyl)aniline-d5 includes studies by:
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Al-Ekabi, H., et al. in the Journal of Physical Chemistry (1988)
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Pramauro, E., et al. in Environmental Science & Technology (1993)
These studies have contributed significantly to understanding photodegradation mechanisms relevant to environmental chemistry.
| Supplier | Package Size | Price | Purity | Format |
|---|---|---|---|---|
| CymitQuimica | 100 mg | €1,151.00 | Not specified | Neat |
| Coompo | 10 mg | $125.00 | 98% | Powder |
| Coompo | 100 mg | $1,000.00 | 98% | Powder |
| Bio-fount | 10 mg | ¥1,748.00 | 95% | Not specified |
Some suppliers classify this compound as "made to order," indicating it is produced only when specifically requested by customers .
Analytical Characterization Methods
The characterization and quality control of N-(Dimethylsulfamoyl)aniline-d5 typically involves several analytical techniques:
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Mass spectrometry (MS) for molecular weight confirmation and isotopic distribution analysis
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Nuclear magnetic resonance (NMR) spectroscopy for structural verification and determination of deuterium incorporation
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High-performance liquid chromatography (HPLC) for purity assessment
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Infrared spectroscopy (IR) for functional group identification
These techniques ensure the identity, purity, and structural integrity of the compound for research applications.
Comparative Analysis with Non-deuterated Analog
N-(Dimethylsulfamoyl)aniline-d5 differs from its non-deuterated counterpart primarily in the replacement of five hydrogen atoms with deuterium atoms on the phenyl ring. This modification results in:
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A mass difference of approximately 5 atomic mass units
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Different mass spectrometric fragmentation patterns
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Slightly altered physical properties (though chemical reactivity remains largely similar)
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Enhanced utility as a tracer compound in analytical and environmental studies
The non-deuterated version, N-(Dimethylsulfamoyl)aniline (CAS: 4710-17-2), serves as an important reference point for comparative studies .
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